molecular formula C21H26FN3O3S B8516706 1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-[4-[(methylsulfonyl)amino]phenyl]-

1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-[4-[(methylsulfonyl)amino]phenyl]-

Cat. No. B8516706
M. Wt: 419.5 g/mol
InChI Key: ZIHYKEFTZULGFT-UHFFFAOYSA-N
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Patent
US07435744B2

Procedure details

The title compound is prepared from 2-chloro-N-(4-methanesulfonylamino-phenyl)-acetamide (Example 180a) and 4-(4-fluoro-benzyl)-piperidine hydrochloride according to the method described in Example 142b. Melting Point: 169-171° C. (hexane)
Name
2-chloro-N-(4-methanesulfonylamino-phenyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([NH:12][S:13]([CH3:16])(=[O:15])=[O:14])=[CH:8][CH:7]=1)=[O:4].Cl.[F:18][C:19]1[CH:31]=[CH:30][C:22]([CH2:23][CH:24]2[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]2)=[CH:21][CH:20]=1>CCCCCC>[F:18][C:19]1[CH:20]=[CH:21][C:22]([CH2:23][CH:24]2[CH2:25][CH2:26][N:27]([CH2:2][C:3]([NH:5][C:6]3[CH:11]=[CH:10][C:9]([NH:12][S:13]([CH3:16])(=[O:15])=[O:14])=[CH:8][CH:7]=3)=[O:4])[CH2:28][CH2:29]2)=[CH:30][CH:31]=1 |f:1.2|

Inputs

Step One
Name
2-chloro-N-(4-methanesulfonylamino-phenyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC1=CC=C(CC2CCNCC2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CC2CCN(CC2)CC(=O)NC2=CC=C(C=C2)NS(=O)(=O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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